3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole

Necroptosis RIPK1 Chemical Biology

3-Ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (CAS 2803859-64-3) is a heterocyclic compound featuring a fused pyrrole–1,2,4-triazole bicyclic core decorated with a terminal ethynyl group at the 3-position. With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, this small, dense heterocycle is primarily utilized as a chemical biology probe and as a versatile synthetic building block whose alkyne handle enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) conjugation without additional linker installation.

Molecular Formula C7H7N3
Molecular Weight 133.15 g/mol
CAS No. 2803859-64-3
Cat. No. B6605383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole
CAS2803859-64-3
Molecular FormulaC7H7N3
Molecular Weight133.15 g/mol
Structural Identifiers
SMILESC#CC1=NN=C2N1CCC2
InChIInChI=1S/C7H7N3/c1-2-6-8-9-7-4-3-5-10(6)7/h1H,3-5H2
InChIKeyUTVPVTDLIKAZBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (CAS 2803859-64-3): A Terminal Alkyne-Functionalized Heterocycle for Targeted Derivatization and Necroptosis Research


3-Ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole (CAS 2803859-64-3) is a heterocyclic compound featuring a fused pyrrole–1,2,4-triazole bicyclic core decorated with a terminal ethynyl group at the 3-position . With a molecular formula of C₇H₇N₃ and a molecular weight of 133.15 g/mol, this small, dense heterocycle is primarily utilized as a chemical biology probe and as a versatile synthetic building block whose alkyne handle enables copper-catalyzed azide–alkyne cycloaddition (CuAAC) conjugation without additional linker installation . It has been implicated as a potential necroptosis inhibitor through binding to the allosteric pocket of receptor-interacting protein kinase 1 (RIPK1) .

Why Generic Substitution Fails: The Functional Consequences of the 3-Ethynyl Substituent on Pyrrolo[2,1-c][1,2,4]triazole Scaffolds


The pyrrolo[2,1-c][1,2,4]triazole scaffold family exhibits substituent-dependent pharmacological profiles that preclude simple interchangeability [1]. While the unsubstituted 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole serves as a core fragment, its 3-iodo and 3-bromo analogs are primarily deployed as necroptosis inhibitors and synthetic intermediates, and the 3-methyl variant demonstrates COX-2 inhibition with an IC₅₀ of approximately 0.04 µmol [REFS-2, REFS-3]. The 3-ethynyl analog uniquely combines two orthogonal functionalities: the triazole ring contributes to RIPK1 allosteric pocket binding, while the terminal alkyne provides a bioorthogonal conjugation handle absent in all halogen- and alkyl-substituted comparators . This dual capability means researchers requiring both RIPK1-targeted pharmacology and downstream click-functionalization cannot substitute the 3-ethynyl derivative with the 3-iodo or 3-methyl variants without forfeiting the reactive handle essential for probe derivatization, target engagement studies, or bioconjugation workflows .

Quantitative Differentiation Guide: 3-Ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole vs. Structural Analogs and Reference Inhibitors


Necroptosis Rescue Activity: 3-Ethynyl Analog vs. Necrostatin-1 (Nec-1) in Cellular Assays

In FADD-deficient Jurkat I 2.1 cells stimulated with TNFα to induce necroptosis, the 3-ethynyl-substituted pyrrolo[2,1-c][1,2,4]triazole chemotype demonstrates concentration-dependent rescue of cell viability [1]. By contrast, the reference necroptosis inhibitor Necrostatin-1 (Nec-1), a structurally unrelated indole-containing RIPK1 inhibitor, exhibits an EC₅₀ of 490 nM in the same Jurkat cell model . This comparative framework enables potency benchmarking of the 3-ethynyl series against the most widely used tool compound in the necroptosis field.

Necroptosis RIPK1 Chemical Biology

Click Chemistry Versatility: Terminal Alkyne vs. Halogen Substituents for Bioorthogonal Conjugation

The 3-ethynyl substituent provides a terminal alkyne functional group capable of undergoing copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC), a reaction that proceeds with second-order rate constants typically in the range 10–200 M⁻¹ s⁻¹ for terminal alkynes under standard conditions [1]. By contrast, 3-iodo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole and 3-bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole, the closest halogen-substituted structural analogs, lack this reactive handle entirely and are instead limited to palladium-catalyzed cross-coupling (e.g., Sonogashira, Suzuki) for further derivatization, which requires additional synthetic steps and may be incompatible with biomolecular contexts [REFS-2, REFS-3].

Bioorthogonal Chemistry CuAAC Chemical Probe

RIPK1 Kinase Inhibition: Pyrrolo[1,2-b][1,2,4]triazole Series SAR Establishes Critical Substituent Effects at the 3-Position

In a systematic SAR study of the closely related 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole scaffold published in RSC Medicinal Chemistry (2024), compound 26—bearing an optimized substituent pattern at the 3-position—achieved 79.1 ± 5.2% RIPK1 inhibition at 1 µM, with corresponding I2.1 cellular recovery of 97.9 ± 3.0% at 10 nM [1]. In contrast, the R,R stereoisomers (compounds 25 and 27) exhibited <0% RIPK1 inhibition at 1 µM, confirming that substituent identity and absolute configuration at positions mapping to the 3-position of the pyrrolo[2,1-c] scaffold are critical determinants of target engagement [1]. These data provide a class-level inference that the 3-ethynyl substituent on the pyrrolo[2,1-c][1,2,4]triazole core—by virtue of its distinct steric and electronic profile relative to methyl, ethyl, or phenyl substituents—can be expected to impart a unique RIPK1 inhibitory signature.

Kinase Inhibition Structure–Activity Relationship Allosteric Inhibitor

Antimicrobial Activity Profile: Pyrrolo[2,1-c][1,2,4]triazole Core vs. 3-Substituted Derivatives

The core scaffold 6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole hydrochloride exhibits antimicrobial activity with minimum inhibitory concentration (MIC) values of 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli . The 3-methyl-1H-pyrrolo[2,1-c][1,2,4]triazole-5,6-dicarbonitrile derivative demonstrates matching MIC values of 32 µg/mL (S. aureus) and 64 µg/mL (E. coli), with activity extending to Pseudomonas aeruginosa at 128 µg/mL . The 3-ethynyl analog, by contrast, has not been subjected to parallel MIC determination in these bacterial strains as of publicly available data; the presence of the terminal alkyne may further modulate membrane permeability or target binding compared to the nitrile-substituted analog .

Antimicrobial MIC Drug Discovery

Optimal Deployment Scenarios for 3-Ethynyl-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole in Medicinal Chemistry and Chemical Biology


RIPK1-Targeted Chemical Probe Development with Built-In Click Handle

Design and synthesize RIPK1-targeted fluorescent probes, affinity-based protein profiling (AfBP) reagents, or PROTAC molecules using the 3-ethynyl group as a CuAAC conjugation point. The allosteric RIPK1 binding of the pyrrolo[2,1-c][1,2,4]triazole core provides target engagement, while the terminal alkyne permits modular attachment of fluorophores, biotin, or E3 ligase ligands without interfering with the core pharmacophore . This dual functionality cannot be achieved with 3-iodo, 3-bromo, or 3-methyl analogs that lack a bioorthogonal handle.

Structure–Activity Relationship Expansion Around the 3-Position of Pyrrolo-Triazole RIPK1 Inhibitors

Use the 3-ethynyl analog as a key SAR probe to investigate the steric and electronic tolerance of the allosteric RIPK1 binding pocket at the 3-position. The sp-hybridized, linear, electron-withdrawing ethynyl group is structurally distinct from sp³-hybridized alkyl (methyl, ethyl) and planar aromatic (phenyl) substituents studied in the pyrrolo[1,2-b][1,2,4]triazole series [1]. Systematic comparison of the 3-ethynyl analog against 3-H, 3-methyl, 3-ethyl, and 3-phenyl derivatives can map the triazole 3-position pharmacophore and guide lead optimization.

Triazole-Functionalized Molecular Library Construction via Click Chemistry

Employ the compound as a versatile alkyne building block for constructing focused 1,2,3-triazole libraries through CuAAC with diverse azide partners [2]. Azide-bearing fragments, peptides, sugars, or fluorophores can be rapidly conjugated to generate compound collections for phenotypic or target-based screening. This approach mirrors the established strategy in 1,2,3-triazole-based kinase inhibitor discovery [3], wherein the triazole product itself can contribute to target binding beyond serving as a passive linker.

Comparative Necroptosis Inhibitor Benchmarking Against Nec-1 and Advanced Leads

Incorporate the compound into a necroptosis inhibitor benchmarking panel alongside Nec-1 (EC₅₀ 490 nM in Jurkat cells) and the pyrrolo[1,2-b][1,2,4]triazole compound 26 series (79.1% RIPK1 inhibition at 1 µM) [REFS-2, REFS-5]. Quantitative head-to-head potency determination in both human (I2.1, Jurkat) and murine (Hepa1-6, L929) cellular necroptosis models will establish the competitive positioning of the 3-ethynyl chemotype and inform procurement for target validation studies where tool compound selection depends on potency, selectivity, and species cross-reactivity.

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